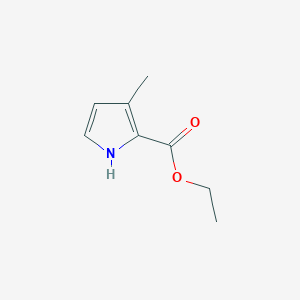

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Description

Historical Context and Significance of Pyrrole (B145914) Chemistry in Academic Research

The journey of pyrrole chemistry began in the 19th century. Pyrrole was first detected in 1834 by F. F. Runge as a component of coal tar and was later isolated from bone pyrolysate in 1857. wikipedia.org Its name originates from the Greek 'pyrrhos', meaning "reddish" or "fiery," which describes the characteristic red color it imparts to pine wood when moistened with hydrochloric acid. wikipedia.org The definitive elucidation of its five-membered aromatic heterocyclic structure in 1858 by August Wilhelm von Hofmann marked a significant step, paving the way for systematic academic inquiry into its properties and reactivity.

The significance of pyrrole in academic research is profoundly linked to its central role in nature. The pyrrole ring is the fundamental unit of the porphyrin macrocycle, which forms the core of essential biomolecules like heme in hemoglobin and chlorophyll (B73375) in plants. wikipedia.org The synthesis of the pyrrole-containing molecule haemin by Hans Fischer, a feat recognized with a Nobel Prize, underscored the importance and complexity of this field. wikipedia.org Beyond its natural prevalence, the versatility of the pyrrole ring has made it a crucial scaffold in synthetic organic chemistry. Its electron-rich nature makes it highly reactive towards electrophiles, enabling a wide array of chemical transformations. This reactivity has been harnessed in the development of pharmaceuticals, agrochemicals, and, more recently, in materials science for creating conducting polymers like polypyrrole and components for organic electronics. wikipedia.orgillinois.edu

Overview of Research Trajectories for Ethyl 3-Methyl-1H-pyrrole-2-carboxylate and Related Pyrrolic Systems

Research involving this compound and its chemical relatives has evolved from foundational synthesis to targeted applications, particularly in medicinal chemistry and materials science.

Evolution of Synthetic Methodologies: Early research focused on establishing reliable methods for constructing the pyrrole ring. Classical name reactions such as the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses have been the traditional workhorses for creating substituted pyrroles. researchgate.netmdpi.com These methods, while foundational, sometimes suffer from limitations in regioselectivity and reaction conditions.

The research trajectory has since moved towards developing more efficient, versatile, and regioselective synthetic strategies. Key developments include:

One-Pot Syntheses: Modern research emphasizes procedural efficiency and sustainability. One-pot processes, which combine multiple reaction steps in a single vessel, have been developed for pyrrole-3-carboxylates. For instance, a practical one-pot synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates from aldehydes has been achieved using a Horner-Wadsworth-Emmons reaction followed by a reaction with tosylmethylisocyanide (TosMIC). acs.org

Cycloaddition Reactions: The [3+2] cycloaddition of ylide intermediates with dipolarophiles has emerged as a powerful method for constructing pyrrole rings, offering access to diverse substitution patterns. nih.gov

Catalysis: Iron-containing catalysts have been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates from pyrrole, carbon tetrachloride, and alcohols, providing a quantitative yield under specific conditions. researchgate.net

Application-Driven Research: A significant research trajectory is the use of pyrrole carboxylates as key intermediates and building blocks. The functional groups of these compounds—the ester, the N-H proton, and the aromatic ring—allow for a variety of subsequent chemical modifications. This has made them valuable starting points for constructing more complex molecules with specific functions. Research has heavily focused on their incorporation into biologically active compounds, where the pyrrole scaffold is a common motif in drugs targeting a range of diseases. nih.govscitechnol.com For example, derivatives are used in the synthesis of antitumor agents, anti-inflammatory drugs like Ketorolac, and the blockbuster lipid-lowering drug Atorvastatin. wikipedia.orgscitechnol.commdpi.com

Current State of Scholarly Investigations Pertaining to this compound

Contemporary research on this compound and related compounds is highly interdisciplinary, blending advanced organic synthesis with medicinal chemistry, computational modeling, and materials science.

Medicinal Chemistry and Drug Discovery: A primary focus of current investigations is the design and synthesis of novel pyrrole derivatives for therapeutic applications. The pyrrole-2-carboxylate scaffold is being actively explored as a core structure for new drugs.

Antimicrobial and Antiviral Agents: Researchers are developing potent drug candidates by modifying the pyrrole core. Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a related compound, has been identified as a key building block for a drug candidate against the Hepatitis B virus. researchgate.net Furthermore, new pyrrole-2-carboxamides are being designed as inhibitors of the mycobacterial membrane protein MmpL3 to combat drug-resistant tuberculosis. nih.gov

Anticancer Research: New series of pyrrole derivatives are continuously being synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.gov Studies have demonstrated that certain pyrrole compounds exhibit dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines, highlighting their potential as antitumor agents. nih.gov

Advanced Synthesis and Functionalization: The development of novel synthetic methods remains a vibrant area of research. Recent work includes the practical synthesis of halogen-doped pyrrole building blocks, which are then used to create potent inhibitors of bacterial enzymes like DNA gyrase B. nih.gov This demonstrates a trend towards creating highly functionalized pyrroles tailored for specific biological targets.

Computational and Spectroscopic Studies: Alongside synthetic work, computational and spectroscopic analyses play a crucial role in modern research. Density functional theory (DFT) calculations are used to understand the molecular structure, vibrational frequencies, and reactivity of pyrrole derivatives. acs.org These theoretical studies, combined with experimental techniques like NMR and X-ray crystallography, provide a deeper understanding of the structure-activity relationships that are critical for rational drug design. nih.govacgpubs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₁NO₂ | nih.govguidechem.com |

| Molecular Weight | 153.18 g/mol | nih.gov |

| CAS Number | 3284-47-7 | sigmaaldrich.combldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | FGILMAYWLMWCQA-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CCOC(=O)C1=C(C=CN1)C | nih.gov |

Table 2: Selected Research Findings on Substituted Pyrrole Carboxylates

| Pyrrole Derivative System | Research Focus | Key Finding/Application | Reference |

|---|---|---|---|

| Ethyl 4-substituted-1H-pyrrole-3-carboxylates | One-Pot Synthesis | Developed a practical and greener one-pot synthesis from aldehydes using a single solvent for reactions and crystallization. | acs.org |

| Pyrrole-2-carboxamides | Drug Discovery (Anti-TB) | Designed and synthesized as inhibitors of MmpL3, showing potent activity against drug-resistant tuberculosis. | nih.gov |

| Halogen-doped Pyrrole Building Blocks | Medicinal Chemistry | Synthesized new halogen-substituted pyrroles for conversion into nanomolar inhibitors of bacterial DNA gyrase B. | nih.gov |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Drug Discovery (Antiviral) | Identified as a key fragment for a potent drug candidate targeting the Hepatitis B virus. | researchgate.net |

| General Pyrrole Derivatives | Cytotoxicity Evaluation | Newly synthesized pyrroles via [3+2] cycloaddition showed dose-dependent cytotoxic activity against various tumor cell lines. | nih.gov |

| Pyrrole-2-carboxylic acid | Polymer Chemistry | Used as a monomer for enzymatic and chemical oxidative polymerization to form poly(pyrrole-2-carboxylic acid) particles. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGILMAYWLMWCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942036 | |

| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-32-0, 3284-47-7 | |

| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate

Classical and Modern Approaches to Pyrrole-2-carboxylate Synthesis

The construction of the pyrrole-2-carboxylate scaffold can be achieved through several established and reliable synthetic routes. These methods primarily involve the formation of the pyrrole (B145914) ring through condensation reactions (annulation) or the strategic modification of an existing pyrrole molecule.

Condensation Reactions in Pyrrole Annulation

Ring-forming condensation reactions are foundational in heterocyclic chemistry for synthesizing pyrrole derivatives from simple, acyclic starting materials. The most prominent among these are the Knorr, Paal-Knorr, and Hantzsch syntheses, each offering a different strategic approach to the pyrrole core.

Knorr Pyrrole Synthesis : This widely used method involves the reaction between an α-amino-ketone and a compound with an electron-withdrawing group (like an ester) positioned alpha to a carbonyl group. wikipedia.org Because α-aminoketones are prone to self-condensation, they are typically generated in situ from an α-oximino-ketone by reduction, often using zinc dust in acetic acid. wikipedia.org The original Knorr synthesis, for instance, used two equivalents of ethyl acetoacetate (B1235776) to produce what is now known as Knorr's pyrrole. wikipedia.org A regioselective synthesis of ethyl pyrrole-2-carboxylates has been achieved through a reductive condensation of enaminones with ethyl 2-oximinoacetoacetate, following Knorr-type conditions. researchgate.net

Paal-Knorr Pyrrole Synthesis : The Paal-Knorr synthesis is a straightforward method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by acid, though neutral or weakly acidic conditions can be used. organic-chemistry.org The mechanism is understood to involve the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While synthetically valuable, a limitation of the Paal-Knorr method can be the accessibility of the required 1,4-dicarbonyl precursors and the often harsh acidic conditions and prolonged heating that may not be suitable for sensitive substrates. researchgate.netalfa-chemistry.com

Hantzsch Pyrrole Synthesis : This method provides another route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org The Hantzsch synthesis is considered versatile as it can accommodate a variety of starting materials beyond simple methyl or ethyl groups, allowing for the creation of diverse 2-alkyl and 2,4-dialkyl pyrrole derivatives. scribd.com The mechanism begins with the formation of an enamine from the β-ketoester and amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org

Table 1: Comparison of Classical Pyrrole Condensation Reactions

| Synthesis Name | Required Precursors | Key Features |

|---|---|---|

| Knorr Pyrrole Synthesis | α-amino-ketone (often generated in situ); β-ketoester | Highly versatile for substituted pyrroles; relies on the condensation of two different carbonyl-containing components. wikipedia.orgyoutube.com |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound; Ammonia or primary amine | A direct condensation method; the mechanism involves cyclization followed by dehydration. organic-chemistry.orgwikipedia.orgalfa-chemistry.com |

| Hantzsch Pyrrole Synthesis | β-ketoester; α-haloketone; Ammonia or primary amine | A three-component reaction useful for a wide range of substituted pyrroles. wikipedia.orgscribd.comyoutube.com |

Derivatization of Pre-formed Pyrrole Scaffolds

An alternative strategy to de novo ring synthesis is the functionalization of a simple, pre-formed pyrrole ring. This approach is particularly useful when the desired substitution pattern is difficult to achieve through classical condensation methods. The synthesis of ethyl pyrrole-2-carboxylate, for example, can be accomplished by introducing a carboxyl group onto the pyrrole ring.

One effective method involves the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to produce 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate can then be readily converted to the desired ethyl ester through alcoholysis with sodium ethoxide in ethanol, providing ethyl pyrrole-2-carboxylate in high yield (91-92%). orgsyn.org This procedure offers a versatile route to various pyrrole-2-carboxylic acid derivatives without requiring moisture-sensitive organometallic reagents. orgsyn.org Further derivatization, such as the selective chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide, demonstrates how a pre-formed pyrrole ester can be modified to install additional functional groups. nih.gov

Acylation Methodologies for Pyrrole Functionalization

Acylation is a key transformation for introducing carbonyl functionality onto the pyrrole ring, which is a necessary step in synthesizing pyrrole-2-carboxylates from a simpler pyrrole. The Friedel-Crafts acylation of pyrrole typically shows a strong preference for substitution at the 2-position over the 3-position. orgsyn.org This inherent regioselectivity is advantageous for the synthesis of 2-acylpyrroles.

A standard procedure involves reacting pyrrole with trichloroacetyl chloride in diethyl ether, which yields 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate is particularly useful because the trichloromethyl group is a good leaving group, facilitating subsequent conversion to esters, amides, or the carboxylic acid itself. orgsyn.org While direct acylation of N-methylpyrrole can result in a mixture of 2- and 3-acyl products, the 2-substituted isomer is generally the major product. orgsyn.org More advanced methods have explored organocatalytic Friedel-Crafts reactions, such as the benzoylation of N-methylpyrrole inside a self-assembled resorcinarene (B1253557) capsule, which can influence the regiochemical outcome through confinement effects. nih.gov Anionic Fries rearrangement of N-acylpyrroles, induced by a base like lithium bis(trimethylsilyl)amide, offers another pathway to 2-aroylpyrroles under transition-metal-free conditions. nsf.gov

Advanced Synthetic Techniques and Catalysis in Ethyl 3-Methyl-1H-pyrrole-2-carboxylate Production

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and powerful methods for constructing heterocyclic compounds. These include the use of microwave irradiation to accelerate reactions and the application of earth-abundant metal catalysts like iron.

Microwave-Assisted Organic Synthesis for Pyrrole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netpensoft.net The synthesis of pyrrole derivatives has significantly benefited from this technology.

For instance, a one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been developed using microwave irradiation without any solvent or catalyst. researchgate.netrsc.org This Hantzsch-type reaction between an amine, an α-bromoacetophenone, and ethyl acetoacetate proceeds efficiently under microwave heating (450 W), demonstrating the power of this green chemistry approach. rsc.org Similarly, the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and a primary amine has been shown to be drastically accelerated by microwave irradiation, with N-bromosuccinimide used as a catalyst. pensoft.net These protocols highlight the capacity of microwave energy to facilitate multi-component reactions and catalyzed processes, making the synthesis of complex pyrroles faster and more efficient. pensoft.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | 2,5-Hexanedione, Primary Amine | Classical heating | > 12 hours | Moderate | pensoft.net |

| Microwave | 2,5-Hexanedione, Primary Amine, NBS | Microwave irradiation, solvent-free | Minutes | High | pensoft.net |

Iron-Containing Catalysts in Pyrrole Ester Formation

The use of inexpensive, non-toxic, and earth-abundant metals as catalysts is a central goal of green chemistry. Iron has emerged as a powerful catalyst for a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles.

A highly practical and economical Paal-Knorr condensation for producing N-substituted pyrroles has been reported using a catalytic amount of iron(III) chloride. organic-chemistry.org This method utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate and proceeds in water under very mild conditions, furnishing the desired pyrroles in good to excellent yields. organic-chemistry.org The iron catalyst is believed to activate the carbonyl group, facilitating the nucleophilic attack by the amine and subsequent cyclization. pensoft.net While not a direct synthesis of the title compound, other iron-catalyzed reactions, such as the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from aminopyridines and 2-methylnitroolefins using iron(II) chloride, showcase the utility of iron catalysts in constructing five-membered nitrogen heterocycles through Michael addition and cyclization pathways. organic-chemistry.org These examples underscore the potential of iron catalysis in developing efficient and environmentally benign routes for the formation of pyrrole esters.

Cascade Reactions and Multi-component Approaches

Cascade reactions, also known as domino reactions, and multi-component reactions (MCRs) represent highly efficient strategies in modern organic synthesis. uctm.edu These approaches allow for the construction of complex molecules like substituted pyrroles in a single operation without isolating intermediates, thereby increasing atom economy and reducing waste. nih.govresearchgate.net

Multi-component reactions are particularly powerful for generating molecular diversity. bohrium.com A general and efficient three-component approach involves the reaction of amines, β-dicarbonyl compounds, and propargyl alcohols, catalyzed by ruthenium, to yield polysubstituted pyrroles. researchgate.net Similarly, the reaction between arylglyoxals, Meldrum's acid, and specific enaminoesters can produce highly functionalized pyrroles in high yields. bohrium.com Another three-component method utilizes alkyl 2-aminoesters (derived from L-tryptophan), potassium hydroxide (B78521), and 1,3-dicarbonyl compounds under solvent-free conditions to afford 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds. mdpi.com

Cascade reactions often involve an initial key step that triggers subsequent intramolecular transformations. A notable example is the rhodium-catalyzed hydroacylation of propargylic amines. The resulting γ-amino enone intermediates can undergo a one-pot dehydrative cyclization to furnish tri- and tetra-substituted pyrroles. nih.gov This method is versatile, tolerating a wide array of functional groups on the aldehyde and amine starting materials. nih.gov

The table below summarizes representative multi-component reactions for the synthesis of pyrrole derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Arylglyoxals, Meldrum's acid, Ethyl 2-chloro-3-(arylamino)butenoate | Ethanol, stirring | Polyfunctionalized pyrroles | bohrium.com |

| Three-Component | Benzaldehyde, β-Naphthol, Pyrrolyl benzamide | Citric acid or Trichloroacetic acid (solvent-free) | 2-Hydroxynaphthyl pyrroles | uctm.edu |

| Three-Component | Alkyl 2-aminoesters, 1,3-Dicarbonyl compounds, KOH | 170 °C, solvent-free | 2,4,5-trisubstituted-1H-pyrrol-3-ols | mdpi.com |

| Cascade Reaction | Aldehydes, Propargylic amines | [Rh(nbd)2]BF4 / PNP(Cy), then p-TSA | Tri- and Tetra-substituted pyrroles | nih.gov |

Regioselective Synthesis and Functionalization of the Pyrrole Core

The ability to selectively introduce functional groups at specific positions on the pyrrole ring is crucial for synthesizing target molecules like this compound and its derivatives. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. researchgate.net

Selective Halogenation Strategies

Halogenated pyrroles are valuable building blocks for further chemical modifications. The direct halogenation of the pyrrole core is a common electrophilic substitution reaction, with regioselectivity being a key challenge.

For instance, the electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a mixture of acetonitrile (B52724) and acetic acid preferentially yields the 4-fluoro derivative, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. nih.gov However, this reaction can produce side products, and yields of the desired compound are often modest. nih.gov

The following table details an example of selective fluorination on a pyrrole carboxylate scaffold.

| Substrate | Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor® | MeCN/AcOH, 0 °C, 2 h | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 6.5% | nih.gov |

Classical methods such as bromination are also employed to create fully substituted pyrroles. nih.gov The choice of halogenating agent and reaction conditions is critical for controlling the position of substitution.

Introduction of Azide (B81097) and Other Functional Groups

The introduction of azide (N₃) and other functional groups expands the synthetic utility of the pyrrole core. Organic azides are versatile intermediates in the synthesis of various nitrogen-containing heterocycles. nih.gov For example, manganese(III)-catalyzed formal [3+2] annulation between vinyl azides and β-keto acids provides a route to substituted NH pyrroles. organic-chemistry.org

Beyond the azide group, other functionalities can be installed regioselectively. A common strategy is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) onto the ring. The reaction of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in a mixture of the 4-formyl and 5-formyl regioisomers. nih.gov These formyl groups can then be converted into other functionalities.

Furthermore, cyano (-CN) groups can be introduced, often by dehydration of an oxime derivative. These nitriles serve as precursors for tetrazoles through reaction with sodium azide and ammonium (B1175870) chloride in DMF, demonstrating a powerful method for constructing more complex heterocyclic systems. mdpi.com

Control of Substituent Position in Pyrrole Rings

The control of substituent position during the electrophilic substitution of pyrrole rings is dictated by the interplay of several factors. The inherent electronic properties of the pyrrole ring favor substitution at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate (σ-complex). researchgate.netwikipedia.org

However, the regiochemical outcome is significantly influenced by:

Steric Factors : Bulky substituents on the nitrogen atom or adjacent carbon atoms can hinder attack at the α-position, favoring substitution at the less sterically crowded β-position (C3 or C4). researchgate.net

N-Substituents : The electronic nature of the substituent on the pyrrole nitrogen plays a crucial role. Electron-withdrawing groups decrease the reactivity of the ring but can influence the α/β ratio. researchgate.net

Nature of the Electrophile : "Hard" electrophiles tend to be more controlled by the charge distribution in the pyrrole ring, while "soft" electrophiles are more influenced by the energies of the frontier molecular orbitals. researchgate.net

A practical illustration of this is the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate. Despite the existing substituents, formylation occurs at both the available C4 and C5 positions, yielding a mixture of ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate. nih.gov This highlights that even with directing groups present, achieving complete regioselectivity can be challenging, and mixtures of products are often obtained. nih.gov Theoretical studies, including ab initio and density functional theory (DFT) calculations, have been employed to rationalize and predict the positional selectivity in the electrophilic substitution of N-substituted pyrroles. researchgate.net

Chemical Reactivity and Derivatization Studies of Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate

Reactions at the Pyrrole (B145914) Nitrogen (N-H)

The nitrogen atom of the pyrrole ring in ethyl 3-methyl-1H-pyrrole-2-carboxylate is weakly acidic and can be deprotonated by a suitable base. The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N1 position.

N-Alkylation and N-Arylation: The N-H bond can be readily substituted with alkyl or aryl groups. This typically involves initial deprotonation with a base like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium methoxide (B1231860) (NaOMe) followed by the addition of an alkylating agent such as an alkyl halide (e.g., methyl iodide) or a benzyl (B1604629) halide. For instance, replacing the pyrrole hydrogen with a methyl group has been shown to be a feasible transformation in similar pyrrole-2-carboxamide systems. nih.gov While direct N-arylation can be more challenging, cross-coupling reactions or reactions with activated aryl halides can be employed.

N-Acylation: The pyrrole nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group to the nitrogen, forming an N-acylpyrrole. Methods for acylating pyrrole, such as using trichloroacetyl chloride, are well-established and applicable to substituted pyrroles. orgsyn.org This functionalization can also serve as a method to introduce a protecting group on the nitrogen.

N-Protection: In multi-step syntheses, the N-H group is often protected to prevent unwanted side reactions during subsequent transformations of the pyrrole ring or its substituents. Common protecting groups for pyrroles include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc), and silyl (B83357) ethers. wikipedia.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group at the C2 position is a key functional handle that can be readily modified.

Ester Hydrolysis (Saponification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-1H-pyrrole-2-carboxylic acid. This transformation is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This process, known as saponification, is generally efficient but must be conducted under controlled conditions to avoid potential decomposition of the pyrrole ring, especially if harsh acidic workups are used. orgsyn.org

Transesterification: Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This can be accomplished under acidic or basic conditions by reacting the ethyl ester with an excess of a different alcohol (e.g., methanol, propanol). Enzyme-catalyzed transesterification has also been explored for pyrrole esters. For example, studies on methyl 1H-pyrrole-2-carboxylate have shown that lipases like Novozym 435 can effectively catalyze its transesterification with various alcohols, yielding new pyrrole esters. nih.gov The efficiency of such enzymatic reactions can be influenced by factors like the choice of solvent, enzyme concentration, and substrate molar ratio. nih.gov

Table 1: Lipase-Catalyzed Transesterification of Methyl 1H-pyrrole-2-carboxylate with Benzyl Alcohol This table is based on data for a closely related compound, methyl 1H-pyrrole-2-carboxylate, to illustrate the principles of transesterification.

| Catalyst | Solvent | Yield of Benzyl 1H-pyrrole-2-carboxylate |

|---|---|---|

| Novozym 435 | Toluene | 46% |

| CRL | Toluene | 9% |

| Lipozyme TLIM | Toluene | <3% |

Data sourced from a study on methyl 1H-pyrrole-2-carboxylate. nih.gov

Reactions Involving the Methyl Group

The methyl group at the C3 position is also susceptible to chemical modification, primarily through radical-mediated pathways or oxidation.

Side-Chain Halogenation: The methyl group can undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a benzylic-type radical intermediate, which is stabilized by the adjacent pyrrole ring, leading to the formation of a halomethylpyrrole. youtube.comyoutube.comyoutube.com Studies on polysubstituted α-methylpyrroles have detailed the mechanism of side-chain halogenation with molecular chlorine. acs.orgacs.org These resulting halomethyl derivatives are valuable intermediates for further functionalization via nucleophilic substitution.

Oxidation: The methyl group can be oxidized to other functional groups. For example, methods have been developed for the copper-catalyzed oxidation of methyl groups on aryl ketones to aldehydes, a principle that can be extended to heterocyclic systems. organic-chemistry.org Metabolic studies have also shown that methyl groups on pyrrole rings can be oxidized in biological systems. nih.gov Controlled oxidation can potentially convert the 3-methyl group into a hydroxymethyl or formyl group, providing another avenue for derivatization.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. In this compound, the directing effects of the substituents are crucial. The C2-ester group is electron-withdrawing and deactivating, while the C3-methyl group is electron-donating and activating. The N-H group is also strongly activating. Substitution is expected to occur at the unsubstituted C4 and C5 positions.

Formylation: The Vilsmeier-Haack reaction, which uses a reagent prepared from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF), is a common method for formylating electron-rich aromatic rings. organic-chemistry.orgijpcbs.comthieme-connect.de For substituted pyrroles, this reaction typically occurs at the most activated, sterically accessible position. In a related compound, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, Vilsmeier-Haack formylation resulted in a mixture of the 4-formyl and 5-formyl derivatives. nih.gov A similar outcome would be expected for the 3-methyl analog.

Nitration: Nitration of the pyrrole ring can be achieved using nitrating agents like nitric acid in acetic anhydride. The regioselectivity is influenced by the existing substituents. In the nitration of 2-pyrrolecarbonitrile, which has a strongly deactivating group at C2, substitution occurs at both the 4- and 5-positions, demonstrating competition between the directing effects. cdnsciencepub.com For this compound, a mixture of 4-nitro and 5-nitro isomers would likely be formed.

Halogenation: Direct halogenation of the pyrrole ring is also a common EAS reaction. Reagents like sulfuryl chloride, N-chlorosuccinimide (NCS), or Selectfluor can be used for chlorination and fluorination, respectively. nih.gov The reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor has been shown to yield the 4-fluoro derivative, indicating that substitution can be directed to specific positions under controlled conditions. nih.gov

Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Position(s) of Substitution |

|---|---|---|

| Formylation | POCl3, DMF | C4 and C5 |

| Nitration | HNO3, Ac2O | C4 and C5 |

| Halogenation | NCS, SO2Cl2, Selectfluor | C4 and/or C5 |

Based on reactivity patterns of similarly substituted pyrroles. nih.govcdnsciencepub.com

Nucleophilic Substitution Reactions on Substituted Pyrroles

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic aromatic substitution. However, if the ring is substituted with a good leaving group (such as a halogen) and often activated by strongly electron-withdrawing groups, nucleophilic substitution can occur. For example, a chloro or bromo substituent, introduced via electrophilic halogenation (as described in section 3.4), can be displaced by various nucleophiles. Such reactions on halogen-doped pyrrole building blocks are used to introduce new functionalities. nih.gov

Functional Group Interconversions and Advanced Derivatizations

The functional groups on this compound provide numerous opportunities for more complex transformations.

The C2-ester can be converted into an amide by reaction with ammonia (B1221849) or primary/secondary amines, a transformation that is often key in the synthesis of biologically active molecules. orgsyn.org The ester can also be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride, although conditions must be chosen carefully to avoid reduction of the pyrrole ring itself.

Functional groups introduced via electrophilic substitution can be further modified. For example, a formyl group at the C4 or C5 position can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride. nih.gov A nitro group can be reduced to an amino group, providing a handle for further reactions like diazotization or acylation. Halogen atoms introduced onto the ring can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

Furthermore, the azide (B81097) group, which can be introduced by displacing a halide, can be reduced to a primary amine via a Staudinger reaction using triphenylphosphine (B44618) (PPh3) followed by hydrolysis. nih.gov These transformations highlight the utility of this compound as a scaffold for building more complex, polyfunctionalized heterocyclic systems. bldpharm.com

Structural Elucidation and Spectroscopic Characterization in Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate Research

Single Crystal X-ray Diffraction Analysis of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate and Its Analogues

Analysis of Intermolecular Interactions

Dimerization and Supramolecular Assembly Motifs

The supramolecular architecture of this compound in the solid state is predominantly governed by hydrogen bonding interactions, leading to the formation of dimeric structures. While specific crystallographic data for the title compound is not extensively detailed in the available literature, the assembly motifs can be inferred from studies on closely related pyrrole (B145914) derivatives.

A recurrent and highly favored motif in the crystal packing of pyrrole carboxylates is the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. In this arrangement, the pyrrole N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of the ester group of a neighboring molecule, and vice versa. This reciprocal hydrogen bonding results in a stable, head-to-head dimeric assembly.

For instance, the crystal structure of 2-ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate reveals that adjacent molecules are assembled by pairs of N—H⋯O hydrogen bonds into such dimers. nih.gov Similarly, ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via two intermolecular N—H···O hydrogen bonds. nih.gov This dimerization often leads to the formation of a characteristic ring motif, denoted by the graph-set notation R²₂(10). nih.gov

In some substituted pyrroles, these primary hydrogen-bonding interactions can be further extended to form more complex assemblies. For example, in ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, molecules are linked by weak intermolecular N—H···O hydrogen bonds, which in this case, form zig-zag chains with a C(5) graph-set motif. researchgate.net The stability of these supramolecular structures can also be influenced by weaker C-H···O and C-H···π interactions. researchgate.net

Based on these consistent findings in analogous structures, it is highly probable that this compound also primarily exists as hydrogen-bonded dimers in its crystalline form. The key interaction parameters for these motifs in related compounds are summarized in the table below.

Table 1: Hydrogen Bonding Parameters in Related Pyrrole Carboxylate Dimers

Orientational Disorder Phenomena in Crystal Lattices

In the context of this compound, there is no specific mention in the surveyed scientific literature of orientational disorder being a characteristic feature of its crystal lattice. However, the potential for such phenomena can be considered based on its molecular structure. For instance, the ethyl group, with its conformational flexibility, could potentially exhibit some degree of disorder.

Generally, orientational disorder can be static, where different orientations are frozen in different unit cells throughout the crystal, or dynamic, where a molecule reorients between different positions over time. arxiv.org The presence of disorder can have a significant impact on the physical properties of the crystal. Modeling this disorder is crucial for an accurate understanding of the crystal's thermodynamic stability. rsc.org

Lattice-translocation disorder is a specific type where layers or groups of molecules are randomly displaced by a set of vectors. nih.gov This has been observed in various crystalline systems, including biological macromolecules. nih.gov

While the crystal structures of related pyrrole derivatives, such as ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, have been solved without reporting significant orientational disorder, it remains a possibility for the title compound under specific crystallization conditions. rsc.org The symmetry of the molecule and the packing forces within the crystal are key determinants for the occurrence of such disorder. arxiv.org

Table 2: Types of Disorder in Crystal Lattices

| Disorder Type | Description | Potential Relevance to this compound |

|---|---|---|

| Substitutional Disorder | Random occupation of a crystal site by different chemical species. | Not directly applicable unless in a solid solution. rsc.org |

| Orientational Disorder | Molecules or functional groups occupy multiple orientations within the lattice. | Possible for the ethyl group or the entire molecule, though not documented. arxiv.orgrsc.org |

| Lattice-Translocation Disorder | Random displacement of molecular layers or groups. | Less likely for small organic molecules compared to layered structures. nih.gov |

Without specific experimental evidence from techniques like single-crystal X-ray diffraction for this compound, any discussion of orientational disorder remains speculative.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate Systems

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the ethyl 3-methyl-1H-pyrrole-2-carboxylate molecule.

Density Functional Theory (DFT) has become one of the most popular and effective methods for computational studies in chemistry due to its balance of accuracy and computational cost. DFT is extensively used to determine the optimized geometric parameters, such as bond lengths and bond angles, for molecules like this compound. science.gov

Studies on related heterocyclic compounds using the B3LYP functional with a 6-311G(d,p) basis set have demonstrated the capability of DFT to calculate key structural and electronic properties, including dipole moments and thermodynamic parameters. materialsciencejournal.orgresearchgate.net For this compound, DFT calculations would predict a nearly planar pyrrole (B145914) ring structure. The ethoxycarbonyl group's orientation relative to the pyrrole ring is a key conformational feature that can be precisely determined. nih.gov The optimized geometry is the starting point for further analysis, including vibrational frequency and molecular orbital calculations. science.gov

Below is a table of predicted geometric parameters for this compound based on DFT calculations for similar structures.

Table 1: Predicted Geometric Parameters from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O | ~1.21 Å |

| C-O (ester) | ~1.39 Å | |

| N-H | ~0.86 Å | |

| C-N (ring) | ~1.35 Å | |

| C=C (ring) | ~1.37 Å | |

| Bond Angles | O=C-O | ~124° |

| C-N-C | ~109° |

Note: These values are illustrative and based on data from structurally related pyrrole and heterocyclic compounds. materialsciencejournal.orgnih.gov

Molecular orbital (MO) theory provides deep insight into the electronic behavior and chemical reactivity of a molecule. The most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net DFT and HF methods are used to calculate the energies of these orbitals. researchgate.netscience.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the electron-withdrawing ethyl carboxylate group.

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Computational Method | Typical Energy (eV) | Significance |

|---|---|---|---|

| HOMO | DFT/B3LYP | -6.0 to -7.0 eV | Electron-donating capability |

| LUMO | DFT/B3LYP | -1.5 to -2.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | DFT/B3LYP | ~4.1 to 5.0 eV | Chemical reactivity and stability |

Note: The energy values are representative based on calculations for similar molecules. materialsciencejournal.orgresearchgate.net

Computational Studies on Vibrational Frequencies and Spectroscopic Predictions

Computational methods are invaluable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. arxiv.orgchimia.ch By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration. researchgate.net These theoretical predictions are essential for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, or torsional vibrations. science.gov

For this compound, DFT calculations, typically using the B3LYP functional, can predict the frequencies of characteristic vibrations. science.gov For instance, the N-H stretching vibration in the pyrrole ring, the C=O stretching of the carboxylate group, and the various C-H and C-C stretching and bending modes can all be calculated. Comparing the computed spectrum with an experimental one helps to confirm the molecule's structure and conformational details. sns.it Potential Energy Distribution (PED) analysis is often used alongside these calculations to provide a quantitative assignment for each vibrational mode. science.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) |

|---|---|---|

| Pyrrole N-H | Stretching | ~3370 - 3390 cm⁻¹ |

| Ester C=O | Stretching | ~1670 - 1700 cm⁻¹ |

| Aromatic C-H | Stretching | ~3100 - 3150 cm⁻¹ |

| Methyl C-H | Asymmetric/Symmetric Stretching | ~2950 - 3000 cm⁻¹ |

Note: These frequencies are based on typical values for similar functional groups in related molecules. researchgate.net

Theoretical Analysis of Reaction Mechanisms and Energetics

Beyond static molecular properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. Theoretical analysis can map out the entire energy landscape of a reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, and it is the primary determinant of the reaction rate. Computational methods, particularly DFT, can be used to locate the transition state structure for a given reaction step. The energy difference between the reactants and the transition state defines the activation energy.

While specific theoretical studies on the reaction kinetics of this compound are not detailed in the available literature, the methodology is well-established. For instance, in its synthesis via a Knorr-type condensation, computational modeling could be used to investigate the mechanism, calculate the activation energies for each step, and identify the rate-determining step. nih.gov Once the activation energy is known, the rate constant (k) can be estimated using the Arrhenius equation or more sophisticated theories like Transition State Theory (TST). This provides a molecular-level understanding of the reaction's feasibility and kinetics without performing the physical experiment.

Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways involved in the synthesis and reactivity of pyrrole derivatives. While specific theoretical studies on the synthesis of this compound are not extensively documented in the literature, the principles can be understood from studies on related pyrrole systems.

Theoretical investigations into the reactivity of the pyrrole ring highlight its versatile chemical nature. For instance, quantum chemical calculations have been employed to analyze the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with pyrrole. nih.gov Such studies reveal that the reaction proceeds via a hetero-Diels-Alder mechanism, followed by a ring-opening of the resulting cycloadduct. nih.gov The analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the interaction between the diene (pyrrole) and the dienophile (nitrosoalkene), predicting the most likely reaction products. nih.gov

These computational approaches allow for the mapping of the potential energy surface of a reaction, identifying transition states and intermediates. This information is critical for understanding reaction kinetics and thermodynamics, providing a detailed, step-by-step picture of how reactants are converted into products.

Intermolecular Interaction Modeling and Binding Energy Calculations

The study of intermolecular interactions is fundamental to understanding the solid-state properties and biological activity of this compound. Computational modeling allows for the detailed analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing and molecular recognition processes.

In crystalline structures of related pyrrole derivatives, hydrogen bonding plays a significant role. For example, in ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, molecules form head-to-head dimers through strong N-H···O hydrogen bonds. nih.gov Similarly, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate molecules are joined into dimers by a pair of strong hydrogen bonds between the pyrrole N-H group and the carbonyl oxygen of the carboxylate substituent. researchgate.net

Binding energy calculations quantify the strength of these intermolecular interactions. For a dimer of methyl 1H-pyrrole-2-carboxylate, which is structurally similar to the title compound, the interaction energy of a single N-H···O hydrogen bond has been calculated to be 6.34 kcal/mol. mdpi.com This provides an estimate of the stability of such dimeric structures. The table below presents typical hydrogen bond geometries found in related pyrrole carboxylate crystals.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| N-H | H | O=C | 0.86 | 2.02 | 2.857 | 166 | nih.gov |

| N-H | H | O=C | 0.86 | 2.00 | 2.834 | 163 | nih.gov |

| This table presents data for ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, a structurally related compound, to illustrate typical hydrogen bond geometries in pyrrole carboxylates. |

These computational models provide a granular view of how molecules of this compound are likely to interact with each other and with other molecules, which is crucial for predicting its physical properties and its behavior in a biological environment.

Drug Design and Molecular Modeling Approaches

The structural features of this compound make it an interesting scaffold for drug design. Molecular modeling techniques are pivotal in exploring its potential as a therapeutic agent by simulating its interaction with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

While specific docking studies on this compound are not prevalent, research on analogous compounds demonstrates the utility of this approach. For instance, derivatives of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and α-glycosidase to predict their inhibitory potential. researchgate.net The results of such simulations are often expressed as a binding energy or a docking score, which indicates the strength of the interaction. Lower binding energy values suggest a more stable ligand-protein complex. researchgate.net

In a typical docking study, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to identify the key residues involved in binding. This information is invaluable for the rational design of more potent and selective inhibitors. For example, fused 1H-pyrrole derivatives have been designed and docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing a high affinity for these cancer-related targets. nih.gov

Computational models can predict the chemical reactivity and identify the essential pharmacophoric features of a molecule. Chemical reactivity descriptors, derived from DFT calculations, can indicate which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. nih.gov

Pharmacophore modeling involves identifying the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. For pyrrole-based compounds, the pyrrole ring itself can act as a hydrophobic feature or participate in π-stacking interactions, while the N-H group and the carbonyl oxygen of the ester are potential hydrogen bond donors and acceptors, respectively.

Studies on pyrrole derivatives have shown their potential to inhibit various kinases by fitting into the ATP-binding pocket. nih.gov The design of these inhibitors often starts with identifying the key pharmacophoric features of known ligands. The table below summarizes the key pharmacophoric features that can be inferred for this compound based on its structure and data from related compounds.

| Feature | Description | Potential Role in Biological Activity |

| Aromatic Ring | The 1H-pyrrole ring | Can engage in π-π stacking and hydrophobic interactions with protein residues. |

| Hydrogen Bond Donor | The N-H group of the pyrrole ring | Can form a hydrogen bond with a hydrogen bond acceptor on the target protein. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the ester group | Can form a hydrogen bond with a hydrogen bond donor on the target protein. |

| Hydrophobic Group | The methyl and ethyl groups | Can fit into hydrophobic pockets within the binding site, contributing to binding affinity. |

These predicted features provide a roadmap for the synthesis of new derivatives of this compound with potentially enhanced biological activity. By modifying the scaffold to better match the pharmacophore of a specific target, medicinal chemists can develop more effective therapeutic agents.

Biological and Pharmaceutical Research of Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate and Pyrrole Analogues

Exploration of Bioactive Properties and Mechanisms

The inherent chemical properties of the pyrrole (B145914) nucleus, particularly when substituted with functional groups like the ethyl carboxylate and methyl groups, give rise to a spectrum of biological activities. Researchers have extensively investigated these properties, revealing potential applications in treating various diseases.

Antimicrobial Activity Studies

The pyrrole scaffold is a key component in a number of compounds exhibiting antimicrobial properties. While direct studies on the antimicrobial activity of ethyl 3-methyl-1H-pyrrole-2-carboxylate are limited, extensive research on its analogues, particularly pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives, has demonstrated significant potential against a range of pathogens.

One area of notable success is in the development of antituberculosis agents. A study focusing on derivatives of 1H-pyrrole-2-carboxylate revealed a compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), which exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov This potency is comparable to the standard antimycobacterial drug, ethambutol. nih.gov Further research into pyrrole-2-carboxamide derivatives has led to the design of potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical protein for the survival of M. tuberculosis. mdpi.com Several of these compounds displayed excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, with MIC values below 0.016 μg/mL. mdpi.com

Other pyrrole derivatives have shown broader antibacterial activity. For instance, a series of O-acyloximes of 4-formylpyrroles, specifically 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates, were active against Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus aureus, with MIC values ranging from 7.81 to 125 μg/mL. nih.gov Similarly, novel 4-phenylpyrrole-2-carboxamide derivatives have been synthesized and evaluated, with some compounds showing moderate activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with MIC values in the range of 6.05-6.25 µg/mL. researchgate.net

Antimicrobial Activity of Pyrrole Analogues

| Compound/Analogue Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

| Pyrrole-2-carboxamide Derivatives | MDR and XDR M. tuberculosis | < 0.016 µg/mL | mdpi.com |

| 5-Chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates | Proteus mirabilis | 7.81-125 µg/mL | nih.gov |

| 4-Phenylpyrrole-2-carboxamides | Escherichia coli, Klebsiella pneumoniae | 6.05-6.25 µg/mL | researchgate.net |

Anti-inflammatory Properties

The pyrrole ring is a constituent of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, highlighting the scaffold's potential in modulating inflammatory pathways. nih.gov Research into substituted pyrrole carboxylic acids has provided insights into their anti-inflammatory mechanisms.

An early study evaluated eight substituted pyrrole carboxylic acids for their anti-inflammatory activity in a carrageenan-induced edema model in rats. nih.gov Seven of these compounds demonstrated protection ranging from 11% to 42% at a dose of 100 mg/kg. nih.gov The study also explored their in vitro antiproteolytic and membrane-stabilizing properties, finding a correlation between these activities and the anti-inflammatory effects for substituted pyrrole-3-carboxylic acids. nih.gov

More recent research has focused on the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. A series of N-substituted 3,4-pyrroledicarboximides were synthesized and shown to inhibit both COX-1 and COX-2 enzymes. sigmaaldrich.com In a different study, novel pyrrole derivatives and their cinnamic hybrids were developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). Some of these hybrids exhibited potent inhibition of both enzymes, with IC50 values in the micromolar range.

Anti-inflammatory Activity of Pyrrole Analogues

| Compound/Analogue Class | Target/Assay | Activity | Reference |

|---|---|---|---|

| Substituted Pyrrole Carboxylic Acids | Carrageenan-induced edema (in vivo) | 11-42% protection | nih.gov |

| N-substituted 3,4-pyrroledicarboximides | COX-1 and COX-2 Inhibition (in vitro) | Inhibitory activity observed | sigmaaldrich.com |

| Pyrrole-cinnamate hybrids | COX-2 and 5-LOX Inhibition (in vitro) | IC50 values in µM range |

Anticancer and Antiproliferative Investigations

The pyrrole scaffold is a prominent feature in a variety of anticancer agents, and research into new pyrrole derivatives continues to yield promising results. researchgate.net While specific studies on the anticancer properties of this compound are not widely available, investigations into structurally similar compounds have demonstrated significant antiproliferative effects.

A notable study focused on a series of ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), which are close structural analogues. nih.gov Two compounds from this series, EAPC-20 and EAPC-24, showed considerable dose- and time-dependent inhibition of proliferation in various soft tissue cancer cell lines, including leiomyosarcoma, rhabdomyosarcoma, and osteosarcoma. nih.gov

Another line of research explored novel pyrrole hydrazones, with one derivative, 1C, synthesized from an ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate precursor. This compound exhibited selective and potent antiproliferative activity against human melanoma cells (SH-4) with an IC50 value of 44.63 ± 3.51 μM. Further investigation revealed that its cytotoxic effect was linked to the induction of apoptosis and cell cycle arrest in the S phase.

A broader investigation into new trisubstituted pyrrole derivatives with a carbonyl group assessed their cytotoxicity against several human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). biomedres.us Several of these compounds demonstrated dose- and time-dependent cytotoxic activity against all tested tumor cell lines. biomedres.us

Anticancer and Antiproliferative Activity of Pyrrole Analogues

| Compound/Analogue Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Soft tissue cancer cell lines | Significant inhibition observed | nih.gov |

| Pyrrole hydrazone derivative 1C | Human melanoma (SH-4) | 44.63 ± 3.51 μM | |

| Trisubstituted pyrrole derivatives | LoVo, MCF-7, SK-OV-3 | Dose- and time-dependent cytotoxicity | biomedres.us |

Antiviral Efficacy Assessment

The exploration of pyrrole derivatives for antiviral applications has yielded some promising leads, although specific data for this compound remains elusive. However, studies on related structures indicate the potential of the pyrrole-2-carboxylate scaffold in combating viral infections.

A significant finding in this area is the identification of ethyl 3-fluoro-1H-pyrrole-2-carboxylate as a key building block for a potent drug candidate against the Hepatitis B virus. nih.gov This highlights the potential of substituted ethyl pyrrole-2-carboxylates in antiviral drug development.

In a different approach, a series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were designed and evaluated for their activity against SARS-CoV-2. Several of these compounds exhibited potent antiviral effects, with one benzodioxan derivative showing 96.39% inhibition of viral growth at a concentration of 10 µM and an EC50 of 0.0519 µM. While these are fused heterocyclic systems, the presence of the pyrrole-2-carboxamide moiety is a key structural feature.

A study on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, a different heterocyclic system, found that most compounds were not active against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), or influenza A (H3N2) virus in vitro. nih.gov However, two indole (B1671886) derivatives did show effective suppression of influenza A virus replication in cell cultures and in vivo. nih.gov

Drug Discovery and Development Applications

The promising biological activities of this compound analogues have spurred further research into their applications in drug discovery and development. A crucial aspect of this is the identification of their specific molecular targets and the pathways they modulate.

Identification of Biological Targets and Pathways

Understanding the molecular targets of a compound is fundamental to its development as a therapeutic agent. For analogues of this compound, several key biological targets and pathways have been identified.

In the context of anticancer activity, a primary target for ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) has been identified as tubulin. nih.gov These compounds inhibit tubulin polymerization, leading to a robust G2/M cell-cycle arrest and subsequent apoptosis in cancer cells. nih.gov Another anticancer mechanism observed for a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, a structural analog of nocodazole, also involves the depolymerization of microtubules, leading to cell cycle arrest and apoptosis.

For the anti-inflammatory properties of pyrrole derivatives, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are major targets. nih.govsigmaaldrich.com By inhibiting these enzymes, pyrrole-based compounds can reduce the production of prostaglandins, which are key mediators of inflammation. Some pyrrole derivatives have also been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.

In the realm of antimicrobial research, a significant target for pyrrole-2-carboxamide derivatives in the fight against tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). mdpi.com This protein is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to bacterial death. mdpi.com Additionally, some pyrrole-2-carboxamide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), an enzyme involved in fatty acid biosynthesis in bacteria. Other research has pointed to bacterial DNA gyrase as a target for halogenated pyrrole-2-carboxamides.

Identified Biological Targets of Pyrrole Analogues

| Analogue Class | Biological Target/Pathway | Therapeutic Area | Reference |

|---|---|---|---|

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Tubulin Polymerization | Anticancer | nih.gov |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | Microtubule Depolymerization | Anticancer | |

| Pyrrole Carboxylic Acids/Dicarboximides | COX-1 and COX-2 | Anti-inflammatory | nih.govsigmaaldrich.com |

| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Antituberculosis | mdpi.com |

| Pyrrole-2-carboxamides | Enoyl-acyl carrier protein reductase (ENR) | Antimicrobial | |

| Halogenated pyrrole-2-carboxamides | Bacterial DNA gyrase | Antimicrobial |

Development as Key Building Blocks for Drug Candidates (e.g., against Hepatitis B Virus)

The structural framework of this compound and its closely related analogues serves as a critical starting point for the synthesis of complex molecules with therapeutic potential. A notable example is in the field of antiviral drug discovery, particularly in the fight against the Hepatitis B virus (HBV). Research has identified a fluorinated analogue, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, as a key building block for a potent preclinical drug candidate targeting HBV. researchgate.netresearchgate.net This highlights the importance of the pyrrole-2-carboxylate scaffold in the design of new anti-HBV agents. The development of efficient synthetic routes to such building blocks is crucial for advancing these promising compounds through the drug development pipeline. researchgate.net

Pyrrole-based compounds have been investigated as capsid assembly modulators (CAMs), a class of antiviral agents that interfere with the formation of the viral capsid, a crucial component for HBV replication. While much of the research has focused on different pyrrole scaffolds, the underlying principle of utilizing the pyrrole ring as a core element to interact with the HBV core protein is a shared strategy.

Design and Synthesis of Analogues with Enhanced Bioactivity

The core structure of this compound offers multiple points for chemical modification, allowing for the design and synthesis of a diverse library of analogues with potentially enhanced biological activity. A common strategy involves the derivatization of the pyrrole ring, the ester group, and the methyl group to explore the chemical space and optimize pharmacological properties.

For instance, a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed significant antimicrobial activity. bldpharm.com This suggests that the introduction of a chalcone-like moiety to a related pyrrole scaffold can lead to potent bioactive compounds.

In another study, various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles were synthesized from 1-methyl-1H-pyrrole and demonstrated antifungal properties. researchgate.net The synthesis of such analogues often involves multi-step reaction sequences, starting from a basic pyrrole structure and systematically adding functional groups to enhance bioactivity. researchgate.net

The following table provides examples of synthesized analogues and their reported biological activities.

| Compound Class | Starting Material | Reported Bioactivity |

| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Antimicrobial |

| 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles | 1-methyl-1H-pyrrole | Antifungal |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrole-based compounds, SAR studies have provided valuable insights for the rational design of more potent and selective drug candidates.

One study focused on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, a derivative of the core pyrrole structure. researchgate.net This research involved the synthesis of several analogues to investigate their potential as inhibitors of AP-1 and NF-κB mediated gene expression. The study revealed that replacing the hydrogen of the NH group at the 2-position of the pyrimidine (B1678525) ring with various substituents, such as alkyl or carbonyl groups, led to a 2- to 6-fold improvement in potency. researchgate.net Furthermore, bioisosteric replacement of the ethyl ester with different heterocyclic moieties generally resulted in lower potency, with the exception of a methyloxazole group which slightly increased activity. researchgate.net

In the context of anti-tuberculosis agents, SAR studies on pyrrole-2-carboxamide derivatives, which are structurally related to this compound, have shown that the presence of hydrogens on the pyrrole-2-carboxamide moiety is crucial for their activity. nih.gov Replacing the pyrrole hydrogen with a methyl group significantly reduced the antitubercular activity, demonstrating a clear SAR for this class of compounds. nih.gov

These studies underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to guide the optimization of lead compounds based on the pyrrole scaffold.

Ligand Design for Specific Receptors (e.g., VEGF receptors, dopamine (B1211576) D4 receptor)

The versatility of the pyrrole scaffold has been exploited in the design of ligands for a variety of specific biological targets, including vascular endothelial growth factor (VEGF) receptors and the dopamine D4 receptor.

VEGF Receptors: VEGF receptors are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibitors of VEGF receptors are a major focus of anticancer drug development. nih.gov Pyrrole-based structures have been investigated as potential VEGF receptor inhibitors. For example, novel 3-aryl-4-(1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-ones have been designed and synthesized, with some compounds showing potent inhibition of VEGF-R2/3. sigmaaldrich.com These findings suggest that the pyrrole-2-one moiety is a suitable pharmacophore for targeting VEGF receptors. sigmaaldrich.com

Dopamine D4 Receptor: The dopamine D4 receptor is a target for the development of treatments for neuropsychiatric disorders. nih.gov A series of subtype-selective dopamine D4 receptor ligands have been developed based on a heteroarylmethylphenylpiperazine class. nih.gov While not directly derived from this compound, these studies demonstrate the utility of heterocyclic scaffolds in achieving selectivity for the D4 receptor. The structure-activity relationships revealed that substitutions on the terminal arylpiperazine ring could modulate the functional activity of the ligands. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Pyrrole-Based Therapeutics

The successful development of any drug candidate requires careful consideration of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For pyrrole-based therapeutics, these considerations are crucial for optimizing their efficacy and safety profiles.

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) determine the concentration and duration of a drug at its target site. Research on a potent THR-β agonist, which contains a pyrrole moiety, demonstrated excellent liver exposure and a high liver-to-heart ratio, indicating a lower risk of cardiotoxicity. acs.org Such liver-targeted distribution is a desirable pharmacokinetic property for treating liver diseases like metabolic-disorder-associated steatohepatitis (MASH). acs.org

The pharmacodynamic effects of pyrrole-based compounds are directly related to their interaction with their biological targets. For example, the in vivo single-dose administration of a pyrrole-containing THR-β agonist led to a significant reduction in total cholesterol and LDL-cholesterol levels, demonstrating its potent pharmacodynamic effect. acs.org

Preclinical Efficacy and Safety Assessments

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical efficacy and safety assessments in cellular and animal models. These studies provide critical information about the compound's therapeutic potential and potential toxicity.

In the development of pyrrole-2-carboxamide derivatives as anti-tuberculosis agents, a lead compound demonstrated not only excellent activity against drug-resistant tuberculosis but also good microsome stability and minimal inhibition of the hERG K+ channel, which is an important indicator of cardiac safety. nih.gov This compound also showed good in vivo efficacy in a preclinical model. nih.gov

Similarly, a pyrrole-containing THR-β agonist was evaluated in a murine model of MASH. The compound significantly improved steatosis, ballooning, and inflammation, and showed a stronger improvement in fibrosis compared to a reference drug. acs.org These positive preclinical efficacy results, coupled with a favorable pharmacokinetic profile, suggest that this compound is a promising candidate for further clinical development. acs.org

The following table summarizes preclinical data for a representative pyrrole-based therapeutic.

| Compound Class | Preclinical Model | Key Efficacy Findings | Key Safety Findings |

| Pyrrole-2-carboxamide derivative | In vitro and in vivo tuberculosis models | Excellent activity against drug-resistant TB | Good microsome stability, no significant hERG inhibition |